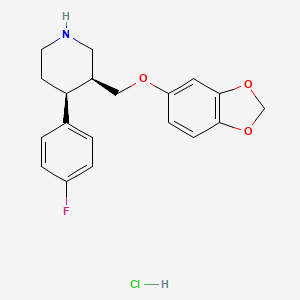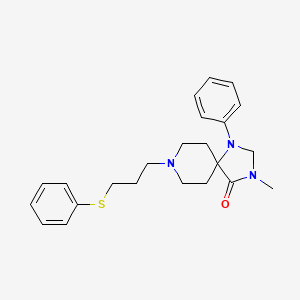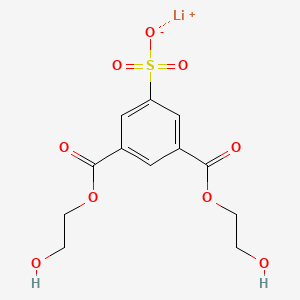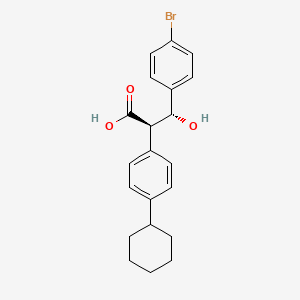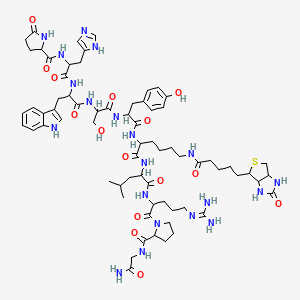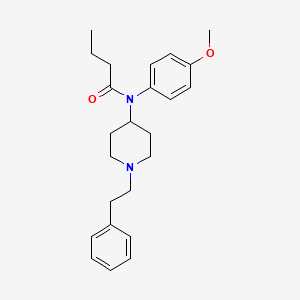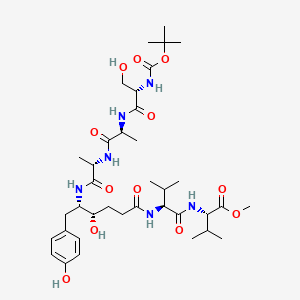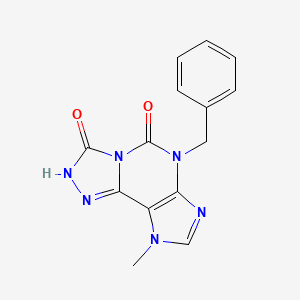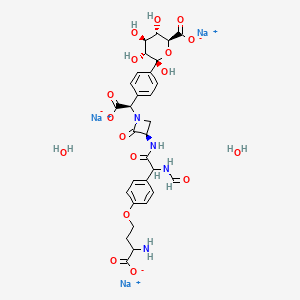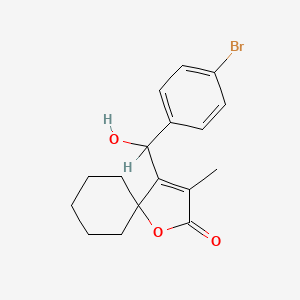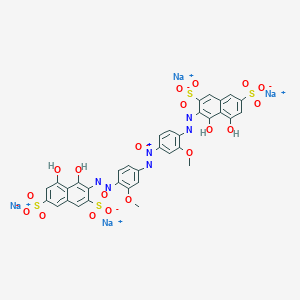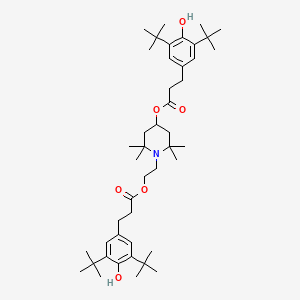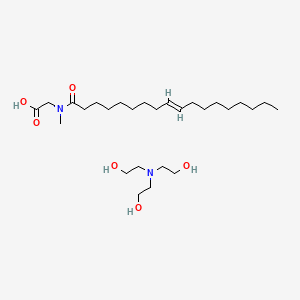
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt typically involves the reaction of glycine with 9-octadecenoyl chloride in the presence of a base to form N-Methyl-N-(1-oxo-9-octadecenyl)glycine. This intermediate is then reacted with triethanolamine to form the final salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This is achieved by the compound’s ability to align at the interface of liquids, reducing the energy required for mixing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, sodium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, calcium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, cyclohexylamine salt
Uniqueness
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt is unique due to its specific combination of glycine and triethanolamine, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring enhanced solubility and mixing capabilities compared to its sodium, calcium, or cyclohexylamine counterparts [3][3] .
Eigenschaften
CAS-Nummer |
73019-13-3 |
|---|---|
Molekularformel |
C27H54N2O6 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;8-4-1-7(2-5-9)3-6-10/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);8-10H,1-6H2/b11-10+; |
InChI-Schlüssel |
FUUGOUJDTGRGMR-ASTDGNLGSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


